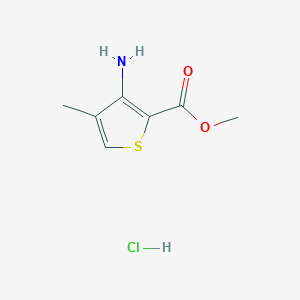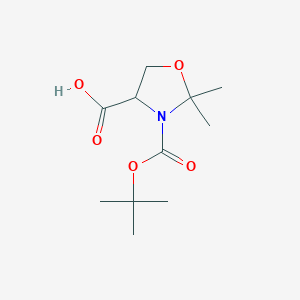
(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid
Vue d'ensemble
Description
(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid is a derivative of thiazolidine-4-carboxylic acid, which is a cyclic sulfur amino acid and a condensation product of cysteine and formaldehyde. This compound is part of a class of molecules that have been studied for their potential as prodrugs of L-cysteine, with applications in hepatoprotection and as a physiologic sulfhydryl antioxidant .
Synthesis Analysis
The synthesis of thiazolidine derivatives typically involves the condensation of an amino acid, such as cysteine, with an aldehyde or ketone. In the case of (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid, the synthesis would likely involve the condensation of L-cysteine with a 4-methylbenzaldehyde derivative. The synthesis process can lead to racemic mixtures, which are then resolved to obtain the desired enantiomer . The synthesis of related compounds has been achieved through various methods, including 1,3-dipolar cycloaddition reactions using click chemistry approaches .
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives has been refined using X-ray crystallography, which provides detailed information about the electron population within the molecule . The crystal structure of thiazolidine-4-carboxylic acid has shown that the low basicity of the compound compared to proline is due to resonance stabilization, which is facilitated by the sulfur atom's interaction with the thiazolidine ring .
Chemical Reactions Analysis
Thiazolidine derivatives can undergo ring opening to liberate L-cysteine in vivo, which is a key feature of their potential as prodrugs. This nonenzymatic ring opening is followed by solvolysis. The rate of deuterium exchange with solvent D2O suggests that the thiazolidine ring of these compounds can open under physiological conditions . Additionally, the preparation of complexes with related structures has been described, indicating the potential for these compounds to form stable complexes with metals .
Physical and Chemical Properties Analysis
The solubility, stability, and dissociation constants of thiazolidine derivatives in aqueous solutions have been studied using potentiometric titration and HPLC methods. The solubility varies with the size of the molecule and the presence and position of polar groups. The stability of these compounds decreases in the order of carboxyl derivatives, followed by alkyl, aryl, and dialkyl derivatives. The dissociation constant of the imino nitrogen is significantly influenced by the character of aryl substituents10.
Applications De Recherche Scientifique
Solubility and Stability
The solubility, stability, and dissociation constants of various thiazolidine-4-carboxylic acid derivatives, including (4R)-thiazolidine-4-carboxylic acid, have been studied using potentiometric titration and HPLC method. These studies show that solubility varies with molecular size, position, and number of polar groups, and the stability decreases in a specific order influenced by the nature of the substituent. The alkaline salts of these compounds are more stable, remaining intact for up to 3 hours (Butvin et al., 2000).
Cyclisation Reactions
Thiazolidine derivatives like methyl (4R)-3-(2-diazo-3-oxobutanoyl)-1,1-dioxo-1λ6,3-thiazolidine-4-carboxylate have shown potential in stereoselective cyclisation reactions. These reactions are significant in the context of synthesizing complex molecular structures with high enantiomeric purity (Betts et al., 1999).
Synthesis and Characterization
The synthesis and characterization of various thiazolidine-4-carboxylic acid derivatives have been explored. For example, the synthesis of 2-aryl-thiazolidine-4-carboxylic acids involves nucleophilic addition and is influenced by the type and position of substituents, offering insights into reaction time, yield, and stereoselectivity (Jagtap et al., 2016).
Solid-phase Synthesis
Solid-phase synthesis utilizing thiazolidine scaffolds has been developed, where 2-substituted thiazolidine-4-carboxylic acids are obtained through reactions with aldehydes. This approach facilitates the synthesis of various substituted thiazolidines, contributing to the field of organic synthesis (Patek et al., 1995).
Supramolecular Aggregation
The supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives has been studied. This includes investigations into the influence of hydrogen bonding functionalities and solvent molecules on the formation of molecular assemblies, which is vital for applications in gas storage, biosensing, and catalysis (Jagtap et al., 2018).
Propriétés
IUPAC Name |
(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-7-2-4-8(5-3-7)10-12-9(6-15-10)11(13)14/h2-5,9-10,12H,6H2,1H3,(H,13,14)/t9-,10?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRWLFRKMUVNPG-RGURZIINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC(CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2N[C@@H](CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385057 | |
| Record name | (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |
CAS RN |
198991-77-4 | |
| Record name | (4R)-2-(4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1305152.png)
![2-thioxo-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B1305153.png)

![Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1305161.png)

![2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1305164.png)




![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)